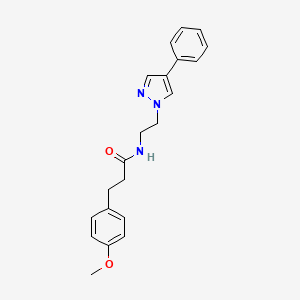
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O, with a molecular weight of approximately 318.41 g/mol. The structure features a propanamide backbone substituted with a methoxyphenyl group and a pyrazole moiety, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and aryl groups often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of This compound are summarized below:
Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including those similar to the compound . The results indicated that modifications in the aryl groups significantly affected cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds with electron-withdrawing groups showed enhanced activity with IC50 values ranging from 0.11 to 1.47 μM against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
| This compound | TBD |
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that certain derivatives increased caspase 3/7 activity, suggesting a trigger for apoptotic pathways . Additionally, molecular docking studies indicate that such compounds can interact effectively with target proteins involved in cancer progression.
Case Study 1: Antitumor Efficacy
In a controlled study, researchers synthesized several derivatives of pyrazole and tested their efficacy against various tumor cell lines. The compound similar to This compound was shown to inhibit cell proliferation significantly at sub-micromolar concentrations. The study concluded that structural modifications could lead to improved therapeutic profiles.
Case Study 2: Anti-inflammatory Activity
Another investigation explored the anti-inflammatory properties of related compounds. The presence of the methoxy group was found to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests that This compound may also possess therapeutic potential in treating inflammatory diseases.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-10-7-17(8-11-20)9-12-21(25)22-13-14-24-16-19(15-23-24)18-5-3-2-4-6-18/h2-8,10-11,15-16H,9,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRJVBPZSJNQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














